1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
The compound 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative featuring two heterocyclic substituents: a 5-cyclopropyl-1,2-oxazole-3-carbonyl group and a 1,2,5-thiadiazol-3-yl moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as GPCRs and enzymes.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-13(10-7-11(20-15-10)9-1-2-9)18-5-3-17(4-6-18)12-8-14-21-16-12/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFUVJREANDITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2097902-90-2 |
| Molecular Formula | C13H15N5O2S |
| Molecular Weight | 305.36 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Its structure suggests potential interactions with various receptors and enzymes, which may lead to:
- Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors, which could be relevant for cancer treatment.
- Antimicrobial Activity : The thiadiazole and oxazole moieties may contribute to antimicrobial properties against a range of pathogens.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated effective inhibition of cancer cell proliferation in vitro.
- Case Study : A study evaluating a series of piperazine derivatives showed that compounds with structural similarities to 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by findings from related studies on thiadiazole and oxazole derivatives.
- Case Study : In vitro tests demonstrated that similar compounds displayed significant bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
Anti-inflammatory Properties
Compounds containing piperazine and thiadiazole rings have shown anti-inflammatory effects in various models.
- Research Findings : Inflammation models indicated that certain derivatives reduced pro-inflammatory cytokine levels significantly, suggesting a potential for treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine | Antitumor | 15 |
| 1-(5-Cyclopropyl-1,2-thiazole-3-carbonyl)-4-piperidine | Antimicrobial | 20 |
| 1-(5-Cyclopropylisoxazole)-4-piperidine | Anti-inflammatory | 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological Considerations
- Electron-Deficient Thiadiazole : The 1,2,5-thiadiazole in the target compound may engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, similar to thiadiazole-containing kinase inhibitors .
- Oxazole vs.
- Cyclopropyl Effects : The cyclopropyl group on the oxazole may reduce oxidative metabolism, enhancing plasma half-life compared to analogues with unsubstituted heterocycles .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization for oxazole/thiadiazole ring formation and coupling agents (e.g., carbodiimides) to link the piperazine moiety. Critical parameters include:
- Reagents : Acetic anhydride for acetylation, hydrazides for oxadiazole cyclization .
- Reaction Conditions : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd for cross-coupling) .
- Purity Optimization : Column chromatography or recrystallization using ethyl acetate/hexane mixtures .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Orthogonal techniques are required:
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; thiadiazole C-S coupling in spectra) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching calculated mass ± 0.001 Da) .
- X-ray Crystallography : Resolves spatial arrangement of heterocycles and piperazine connectivity .
Q. What strategies are used to assess the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies focus on:
- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures .
- pH Sensitivity : Incubation in buffers (pH 3–10) with HPLC monitoring for degradation products .
- Light/Oxygen Sensitivity : Storage under inert atmospheres (N) and amber glassware to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). For example:
- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental feedback to minimize trial-and-error .
- Docking Studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., kinase enzymes) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., IC) and cell-based (e.g., cytotoxicity) assays .
- Purity Verification : LC-MS purity >95% to exclude confounding by synthetic byproducts .
- Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropyl with methyl) to isolate pharmacophores .
Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer : Advanced ADME profiling involves:
- Microsomal Stability : Incubation with liver microsomes to measure metabolic half-life .
- Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays .
- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction available for activity .
Q. How can researchers design analogs to improve selectivity for a target protein?
- Methodological Answer : Rational design strategies include:
- SAR Studies : Systematic variation of substituents (e.g., thiadiazole → triazole) and evaluation of activity trends .
- Co-crystallization : X-ray structures of compound-protein complexes guide steric/electronic modifications .
- Free Energy Perturbation (FEP) : Predicts binding energy changes for analog substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
